

# Application Notes and Protocols: WDR5 Degrader-1 for Targeted Protein Degradation Assays

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Compound of Interest		
Compound Name:	WDR5 degrader-1	
Cat. No.:	B12386607	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction

WD repeat domain 5 (WDR5) is a critical scaffolding protein involved in numerous cellular processes, including histone modification and gene transcription. Its role in the assembly and function of protein complexes, such as the mixed-lineage leukemia (MLL) complex, makes it a compelling therapeutic target in various cancers. Traditional small-molecule inhibitors that block protein-protein interactions (PPIs) of WDR5 have shown limited efficacy.[1][2] Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) offers a novel and powerful alternative strategy to eliminate all oncogenic functions of WDR5.[2]

This document provides detailed application notes and protocols for the use of a WDR5 degrader, exemplified by compounds that utilize either the von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligase to induce proteasomal degradation of WDR5. For the purpose of this guide, "WDR5 degrader-1" will refer to a representative CRBN-recruiting degrader, also known as compound 25, which selectively degrades WDR5.[3][4] We will also draw upon data from other well-characterized WDR5 degraders to provide a comprehensive overview.

## **Mechanism of Action**

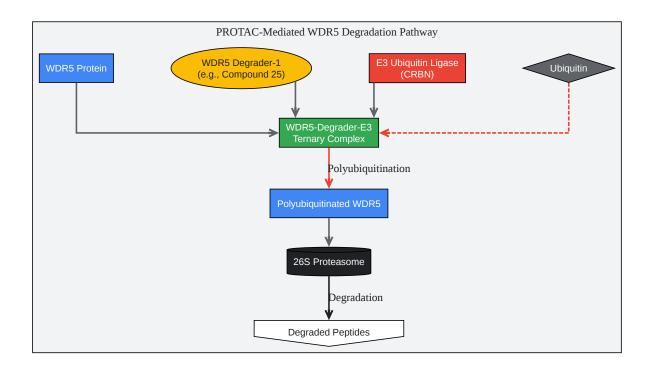


## Methodological & Application

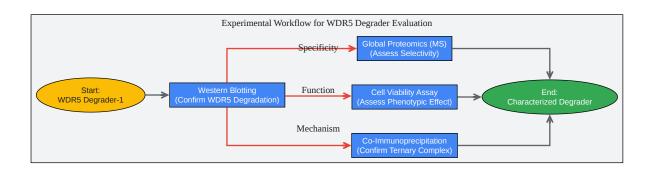
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WDR5 degraders are heterobifunctional molecules composed of a ligand that binds to WDR5, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or CRBN). This binding facilitates the formation of a ternary complex between WDR5, the degrader, and the E3 ligase. This proximity induces the E3 ligase to polyubiquitinate WDR5, marking it for recognition and subsequent degradation by the 26S proteasome. This event leads to the disruption of WDR5-dependent cellular processes.









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## References

- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic -PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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